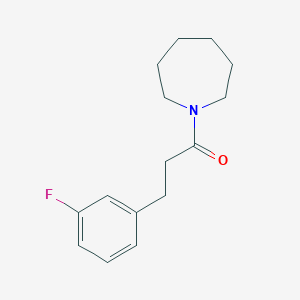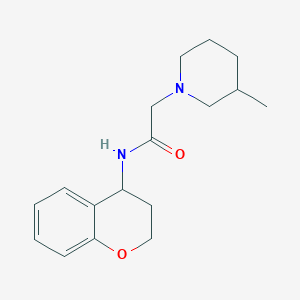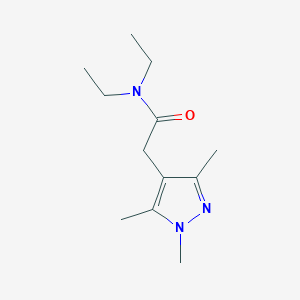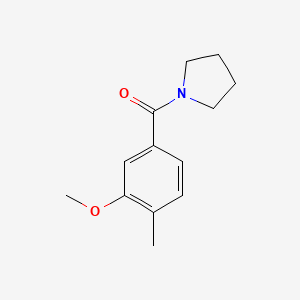
2,4,5-trimethyl-N-(1-pyridin-4-ylethyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-trimethyl-N-(1-pyridin-4-ylethyl)furan-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as TMEFC and has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
Scientific Research Applications
TMEFC has been studied for its potential applications in various fields of research, including cancer therapy, neurodegenerative diseases, and inflammation. Studies have shown that TMEFC has anti-cancer properties and can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. TMEFC has also been shown to have neuroprotective effects and can prevent the death of neurons in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, TMEFC has anti-inflammatory properties and can reduce inflammation in various tissues.
Mechanism of Action
The mechanism of action of TMEFC is not fully understood, but studies have shown that it interacts with various proteins and enzymes in the body, including histone deacetylases (HDACs), cyclin-dependent kinases (CDKs), and mitogen-activated protein kinases (MAPKs). TMEFC can inhibit the activity of these proteins, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
TMEFC has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. TMEFC can induce cell cycle arrest and apoptosis in cancer cells, prevent the death of neurons in neurodegenerative diseases, and reduce inflammation in various tissues. Additionally, TMEFC has been shown to modulate various signaling pathways, including the MAPK and PI3K-Akt pathways.
Advantages and Limitations for Lab Experiments
One of the advantages of using TMEFC in lab experiments is its potential applications in various fields of research, including cancer therapy, neurodegenerative diseases, and inflammation. Additionally, TMEFC is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using TMEFC in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in some experiments.
Future Directions
There are several future directions for research involving TMEFC. One direction is to further elucidate the mechanism of action of TMEFC and its interactions with various proteins and enzymes in the body. Another direction is to explore the potential applications of TMEFC in other fields of research, such as cardiovascular diseases and metabolic disorders. Additionally, research can be conducted to optimize the synthesis method of TMEFC and improve its solubility in aqueous solutions.
Conclusion:
In conclusion, TMEFC is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This paper has discussed the synthesis method of TMEFC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. TMEFC has shown promising results in various studies and has the potential to be a valuable tool in the development of new therapies for various diseases.
Synthesis Methods
TMEFC can be synthesized using a multi-step process that involves the reaction of 2,4,5-trimethyl furan with 4-bromomethyl pyridine, followed by a series of reactions involving various reagents and solvents. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
properties
IUPAC Name |
2,4,5-trimethyl-N-(1-pyridin-4-ylethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-9-11(3)19-12(4)14(9)15(18)17-10(2)13-5-7-16-8-6-13/h5-8,10H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXLCUJEEVQUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)NC(C)C2=CC=NC=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B7516392.png)
![4-[3-(Azepan-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B7516394.png)



![2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide](/img/structure/B7516421.png)
![N-ethoxy-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7516436.png)




![1,5-dimethyl-4-[(E)-3-(5-methylfuran-2-yl)-3-oxoprop-1-enyl]pyrrole-2-carbonitrile](/img/structure/B7516489.png)
![N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide](/img/structure/B7516491.png)
![3-benzyl-2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2-dihydroquinazolin-4-one](/img/structure/B7516495.png)